Cas no 2221812-32-2 (2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane)

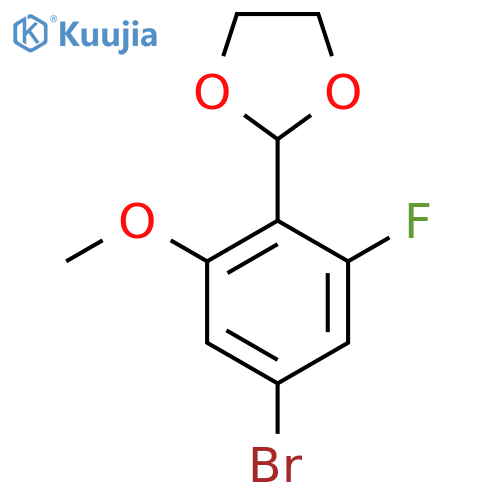

2221812-32-2 structure

商品名:2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane

CAS番号:2221812-32-2

MF:C10H10BrFO3

メガワット:277.087006092072

MDL:MFCD31619423

CID:5073981

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane

-

- MDL: MFCD31619423

- インチ: 1S/C10H10BrFO3/c1-13-8-5-6(11)4-7(12)9(8)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3

- InChIKey: PLDVEACNRVMDLF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=C(C=1)OC)C1OCCO1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 211

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 27.7

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541522-250 mg |

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |

2221812-32-2 | 250MG |

€380.70 | 2023-04-14 | ||

| abcr | AB541522-500mg |

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |

2221812-32-2 | 500mg |

€639.90 | 2023-09-01 | ||

| abcr | AB541522-1 g |

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |

2221812-32-2 | 1g |

€876.80 | 2023-04-14 | ||

| abcr | AB541522-250mg |

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |

2221812-32-2 | 250mg |

€380.70 | 2023-09-01 | ||

| Aaron | AR021R4T-1g |

2-(4-bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane |

2221812-32-2 | 95% | 1g |

$800.00 | 2025-02-13 | |

| abcr | AB541522-500 mg |

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |

2221812-32-2 | 500MG |

€639.90 | 2023-04-14 | ||

| abcr | AB541522-1g |

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane; . |

2221812-32-2 | 1g |

€876.80 | 2023-09-01 | ||

| Aaron | AR021R4T-250mg |

2-(4-bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane |

2221812-32-2 | 95% | 250mg |

$500.00 | 2025-02-13 |

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

2221812-32-2 (2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量